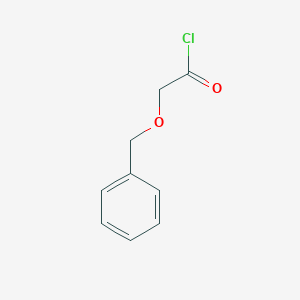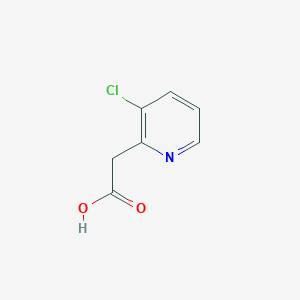
2-(2-Chloroéthyl)thiophène
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-(2-Chloroethyl)thiophene, involves various strategies, one of which is the gas-phase reaction of bis(2-chloroethyl) sulfide with acetylene at temperatures between 550–700°C, resulting in thiophene formation with considerable yield (Voronkov et al., 2005). Another approach involves chloromethyl trimethylsilylmethyl sulphide as a thiocarbonyl ylide synthon reacting with activated alkenes and alkynes to yield dihydro- and tetrahydro-thiophene derivatives (Hosomi et al., 1986).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including 2-(2-Chloroethyl)thiophene, is crucial for understanding their chemical behavior. Studies such as the electron diffraction study of 2,5-dimethylthiophene help shed light on the molecular structure of thiophene derivatives (Tanabe et al., 1993).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, contributing to their wide application range. For instance, the crystal structure analysis of 2-(chloromethyl)-5-(phthalimidomethyl)thiophene provides insights into the reactivity of substituted thiophenes (Lugert et al., 1988).
Physical Properties Analysis
The physical properties of thiophene derivatives are influenced by their molecular structure. The synthesis and properties of chemically coupled poly(thiophene) reveal insights into the electrical conductivity and thermopower, demonstrating the material's potential in electronic applications (Kobayashi et al., 1984).
Chemical Properties Analysis
The chemical properties of 2-(2-Chloroethyl)thiophene are characterized by its reactivity and interaction with other chemicals. The synthesis of 2-Chloro-3-Chloromethyl-thiophene via phase transfer catalysis exemplifies the chemical versatility and reactivity of thiophene derivatives (Ming, 2006).
Applications De Recherche Scientifique
Activité biologique
Les analogues à base de thiophène, y compris le 2-(2-chloroéthyl)thiophène, ont suscité l'intérêt d'un nombre croissant de scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Chimie médicinale
Le thiophène et ses dérivés sont essentiels dans le domaine de la chimie médicinale . Ils sont utilisés pour produire des bibliothèques combinatoires et mener des efforts exhaustifs dans la recherche de molécules de tête .
Inhibiteurs de corrosion
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Ils aident à protéger les métaux et les alliages de la corrosion.
Semi-conducteurs organiques
Les molécules à médiation thiophène jouent un rôle important dans l'avancement des semi-conducteurs organiques . Ces semi-conducteurs sont utilisés dans divers appareils électroniques en raison de leur flexibilité et de leur légèreté.
Transistors à effet de champ organiques (OFET)
<a data-citationid="74a823d1-c16
Safety and Hazards
“2-(2-Chloroethyl)thiophene” is classified as a flammable liquid (Category 2) and can cause eye irritation (Category 2A) . It is also harmful if swallowed (Acute toxicity, Oral, Category 4) and harmful to aquatic life with long-lasting effects . Proper safety measures should be taken when handling this compound .
Orientations Futures
Thiophene-based compounds, including “2-(2-Chloroethyl)thiophene”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods .
Mécanisme D'action
Target of Action
Thiophene-based analogs, such as 2-(2-Chloroethyl)thiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, certain thiophene-based drugs like suprofen and articaine are known to act as a nonsteroidal anti-inflammatory drug and a voltage-gated sodium channel blocker respectively .
Biochemical Pathways
It’s known that thiophene derivatives can have a variety of effects on biological systems . For instance, a new thiophene derivative has been shown to augment the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties . For instance, a new thiophene derivative has been shown to augment the antitumor activity of γ-irradiation against colorectal cancer in mice .
Propriétés
IUPAC Name |
2-(2-chloroethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOIXKQKOWLYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464992 | |
| Record name | 2-(2-chloroethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19995-38-1 | |
| Record name | 2-(2-chloroethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)

